Birabresib - 202590-98-5

Birabresib

Catalog Number: EVT-287175
CAS Number: 202590-98-5
Molecular Formula: C25H22ClN5O2S
Molecular Weight: 492.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Birabresib, also known as MK-8628 or OTX015, is a synthetic small molecule. [] It acts as an inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically targeting BRD2, BRD3, and BRD4. [] These proteins play a crucial role in regulating gene expression through their interaction with acetylated lysine residues on histones. [] Birabresib disrupts this interaction, impacting the transcription of genes involved in various cellular processes, including cell growth and proliferation. [] This makes Birabresib a valuable tool in scientific research, particularly in the field of oncology, where it is investigated for its potential to inhibit the growth of various cancer cells. []

Source and Classification

Birabresib is derived from the structural modifications of the well-known BET inhibitor JQ1. It has been synthesized to enhance selectivity and potency against BRD4 while minimizing off-target effects. The classification of Birabresib falls under small-molecule inhibitors that target bromodomains, which are protein domains that recognize acetylated lysine residues on histones and other proteins, thus playing a crucial role in transcriptional regulation.

Synthesis Analysis

The synthesis of Birabresib involves several key steps that leverage structure-guided design principles. The compound is synthesized from JQ1 derivatives through a series of chemical reactions aimed at optimizing binding interactions with the target bromodomain.

  1. Starting Materials: The synthesis begins with appropriate acid and amine precursors.
  2. Coupling Reagents: Common coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DEPBT (diethyl phosphorazidate) are used in conjunction with DIPEA (N,N-diisopropylethylamine) as a base.
  3. Solvent: Dimethylformamide (DMF) serves as the solvent for the reaction.
  4. Isolation: The resulting amides are purified via column chromatography, yielding products in 20–95% efficiency depending on specific reaction conditions and substituents used .

This method allows for the exploration of various substituents that can improve binding affinity and selectivity for BRD4.

Molecular Structure Analysis

The molecular structure of Birabresib showcases a complex arrangement that facilitates its interaction with BRD4. The compound features a heteroaromatic core similar to JQ1 but includes modifications that enhance its binding profile.

  • Core Structure: The backbone consists of a triazole moiety which is crucial for forming hydrogen bonds with the target protein.
  • Functional Groups: Specific substitutions on the aromatic rings are designed to optimize interactions within the BRD4 binding pocket, particularly engaging with conserved residues such as asparagine and tyrosine .
  • Binding Interactions: Birabresib's structure allows it to form multiple hydrogen bonds and hydrophobic interactions, which are essential for its high affinity towards BRD4 .
Chemical Reactions Analysis

Birabresib participates in several chemical reactions primarily centered around its interaction with BRD4 and potentially other targets:

  • Binding Mechanism: Upon binding to BRD4, Birabresib disrupts the recruitment of transcriptional machinery to acetylated chromatin, thereby inhibiting gene expression related to oncogenesis.
  • Stability Studies: Chemical modifications at specific positions have been shown to affect stability and activity, with certain groups enhancing binding affinity while others may lead to reduced efficacy .

The compound's reactivity profile indicates that it operates primarily through non-covalent interactions rather than irreversible binding mechanisms.

Mechanism of Action

Birabresib functions by inhibiting the interaction between BRD4 and acetylated lysine residues on histones. This inhibition prevents BRD4 from facilitating the transcriptional activation of genes associated with cancer progression.

  1. Disruption of Protein Complexes: By binding to BRD4, Birabresib effectively displaces key cofactors required for transcriptional activation.
  2. Impact on RNA Polymerase II: The inhibition leads to reduced phosphorylation of RNA Polymerase II, thereby halting transcription elongation .
  3. Selective Modulation: Importantly, Birabresib has been shown to exhibit both bromodomain-dependent and independent effects on gene regulation, indicating a multifaceted mechanism of action .
Physical and Chemical Properties Analysis

Birabresib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol, which is typical for small-molecule inhibitors.
  • Solubility: It demonstrates moderate solubility in organic solvents like DMF but may have limited aqueous solubility, impacting its bioavailability.
  • Stability: The compound's stability under physiological conditions has been characterized through various assays, confirming its viability for therapeutic use .

These properties are critical for understanding how Birabresib can be effectively utilized in clinical settings.

Applications

Birabresib holds significant promise in various scientific applications:

  1. Cancer Therapy: Its primary application is in oncology, where it is being investigated as a treatment option for hematological malignancies and solid tumors by targeting BRD4-mediated transcriptional programs.
  2. Research Tool: It serves as a valuable tool in epigenetic research, helping elucidate the roles of BET proteins in gene regulation.
  3. Combination Therapies: Preliminary studies suggest that Birabresib may enhance the efficacy of existing cancer therapies when used in combination with other agents .
Molecular Mechanisms of Action in Oncogenic Pathways

BET Bromodomain Inhibition and BRD2/3/4 Target Engagement

Birabresib (OTX015/MK-8628) is a thieno-triazolo-1,4-diazepine small molecule inhibitor that competitively binds to the acetyl-lysine recognition pockets of bromodomain and extra-terminal (BET) family proteins BRD2, BRD3, and BRD4. This binding disrupts the interaction between BET proteins and acetylated histone tails, thereby interfering with transcriptional activation complexes [1] [2]. Structural analyses reveal that Birabresib's triazolo-diazepine ring system mimics the acetyl-lysine moiety, enabling high-affinity interactions with the conserved asparagine residue (Asn140 in BRD4) within the bromodomain binding cavity [3]. This engagement prevents BET proteins from functioning as epigenetic "readers" of histone acetylation marks, leading to the displacement of BRD4 from chromatin at super-enhancer regions of key oncogenes [1].

The compound exhibits differential binding affinity across BET family members, with the strongest inhibition observed against BRD4 (IC₅₀ = 10-50 nM), followed by BRD2 and BRD3 [2]. Birabresib's selectivity profile shows approximately 100-fold greater affinity for BET bromodomains compared to non-BET bromodomain-containing proteins, contributing to its specific epigenetic targeting mechanism [1]. Pharmacodynamic studies in xenograft models demonstrate rapid and sustained occupancy of BRD4 bromodomains (>90% at 4 hours post-administration) at plasma concentrations of approximately 1.5 µM, correlating with antitumor efficacy [1].

Table 1: Birabresib Target Engagement Profile

BET ProteinBromodomainAffinity (IC₅₀)Biological Function
BRD4BD1/BD210-50 nMTranscriptional elongation via P-TEFb recruitment
BRD2BD1/BD250-100 nME2F-mediated cell cycle progression
BRD3BD1/BD250-100 nMChromatin remodeling at erythroid genes

Transcriptional Silencing of MYC and Downstream Effector Networks

Birabresib exerts profound anticancer effects through the direct transcriptional repression of the MYC oncogene, a master regulator of tumorigenesis. Mechanistically, Birabresib displaces BRD4 from the MYC super-enhancer region, leading to rapid depletion of MYC mRNA and protein within 2-4 hours of treatment [1] [6]. This suppression occurs independently of direct CCND1 (cyclin D1) regulation in mantle cell lymphoma models, indicating MYC's central role in Birabresib's activity [1]. Gene expression profiling across hematologic and solid tumor models reveals that MYC downregulation subsequently represses MYC target genes involved in ribosome biogenesis (RPL, RPS families), mitochondrial function (TOMM20, TIMM23), and cell cycle progression (CDK4, CDK6, CCNB1) [6].

The functional consequences of MYC inhibition include G1 cell cycle arrest mediated through reduced expression of cyclin-dependent kinases and induction of apoptosis via BCL-2 family modulation. In lymphoma models, MYC suppression by Birabresib accounts for approximately 60% of its transcriptional effects, with downstream perturbation of E2F and mTOR signaling networks [1] [6]. The compound demonstrates particular efficacy in malignancies driven by MYC amplification or translocation, such as multiple myeloma and Burkitt lymphoma, where sustained MYC repression correlates with tumor regression in vivo [6].

Table 2: Key Downstream Effectors of MYC Silencing by Birabresib

Functional CategoryRepresentative GenesFold ReductionBiological Consequence
Cell Cycle RegulationCDK4, CDK6, CCNB12.1-3.5xG1/S arrest
Metabolic ProgrammingLDHA, PKM2, PDK11.8-4.2xReduced glycolysis
Protein SynthesisRPL7, RPS12, EIF4E2.5-5.7xImpaired translation
Anti-apoptotic FactorsBCL2, MCL1, BCL-XL1.7-3.8xApoptosis sensitization

Modulation of NF-κB Signaling and Inflammatory Response Pathways

Birabresib significantly attenuates NF-κB signaling, a critical pathway linking inflammation and oncogenesis. The compound reduces nuclear translocation of active NF-κB subunits by downregulating upstream signaling components, including MYD88 (myeloid differentiation primary response 88) and TLR7/10 (Toll-like receptors) [1] [6]. Gene expression analyses in lymphoma cell lines demonstrate that Birabresib treatment decreases expression of NF-κB target genes involved in lymphocyte activation (CD86, CD19), pro-survival signaling (BCL2, BCL-XL), and inflammatory mediators (IL-6, TNF-α) [1].

The molecular basis for NF-κB inhibition involves Birabresib-mediated disruption of BRD4's scaffolding function at NF-κB-responsive enhancers. BRD4 normally facilitates the recruitment of p-TEFb (positive transcription elongation factor b) to RelA/p65 acetylated at lysine 310, enabling transcriptional elongation of NF-κB-dependent genes [3] [6]. By preventing this interaction, Birabresib induces selective downregulation of NF-κB-driven transcriptional programs without affecting basal IκBα expression. This pathway modulation contributes to the compound's efficacy in malignancies characterized by constitutive NF-κB activation, such as activated B-cell-like diffuse large B-cell lymphoma and multiple myeloma, where it counteracts microenvironment-mediated survival signals [1].

Epigenetic Regulation of Cell Cycle Progression and Apoptotic Resistance

Birabresib induces G1 cell cycle arrest through epigenetic modulation of key regulatory genes independent of direct cyclin D1 suppression. Transcriptomic analyses reveal that Birabresib upregulates CDKN2D (p19INK4d) and CDKN1A (p21CIP1) cyclin-dependent kinase inhibitors while downregulating FOXM1 transcription factor, a critical regulator of G1/S transition [1] [6]. This coordinated regulation results in hypophosphorylation of retinoblastoma (Rb) protein and subsequent blockade of E2F-mediated S-phase entry [6].

Concurrently, Birabresib overcomes apoptotic resistance through dual mechanisms: (1) downregulation of anti-apoptotic BCL-2 family members (BCL-2, BCL-XL, MCL1), and (2) epigenetic activation of pro-apoptotic factors via p53 pathway induction [1] [3]. The compound increases expression of SESN3 (sestrin 3), GADD45A (growth arrest and DNA damage-inducible alpha), and JUN/JUND (components of AP-1 transcription complex), creating a cellular context permissive for mitochondrial apoptosis [1]. This mechanistic basis explains Birabresib's synergy with BCL-2 inhibitors like venetoclax in leukemia models, where combined epigenetic and direct apoptotic targeting circumvents treatment resistance [1] [6].

Interaction with Chromatin Remodeling Complexes and Histone Acetylation Dynamics

Birabresib fundamentally alters chromatin architecture by disrupting the recruitment of BET proteins to acetylated nucleosomes. BET proteins normally serve as central scaffolds for multi-protein transcriptional complexes, including the SWI/SNF chromatin remodeling complex, MED1/Mediator complex, and NSD3 histone methyltransferase [3]. By displacing BRD4 from chromatin, Birabresib causes the functional dissociation of these effector complexes from transcriptional start sites, leading to genome-wide reductions in transcriptional efficiency [3].

The compound induces dynamic reorganization of histone modification landscapes, particularly at super-enhancer regions. Following Birabresib treatment, there is a rapid decrease in H3K27ac (histone H3 lysine 27 acetylation) enrichment at oncogene loci, coinciding with increased H3K9me3 (histone H3 lysine 9 trimethylation) repressive marks [3]. These changes correlate with the formation of compacted chromatin structures inaccessible to transcriptional machinery. Additionally, Birabresib modulates the activity of histone acetyltransferases (HATs) through indirect mechanisms, as BRD4 itself possesses intrinsic HAT activity toward histones H3 and H4 [3]. This multifaceted impact on epigenetic regulation explains Birabresib's preferential activity against transcriptionally addicted malignancies characterized by super-enhancer hijacking.

Table 3: Chromatin Complexes Disrupted by Birabresib

Chromatin ComplexKey ComponentsFunctional Consequence of Disruption
SWI/SNF remodeling complexBRG1, BAF subunitsImpaired nucleosome sliding at promoter regions
Mediator coactivator complexMED1, MED12, MED23Reduced RNA polymerase II recruitment
Histone methyltransferase complexNSD3, WHSC1Decreased H3K36 methylation at elongation regions
P-TEFb elongation complexCDK9, Cyclin T1Abrogated phosphorylation of RNA Pol II CTD

Properties

CAS Number

202590-98-5

Product Name

Birabresib

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide

Molecular Formula

C25H22ClN5O2S

Molecular Weight

492.0 g/mol

InChI

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1

InChI Key

GNMUEVRJHCWKTO-FQEVSTJZSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

Solubility

≥24.6 mg/mL in DMSO, ≥106 mg/mL in EtOH with gentle warming,insoluble in H2O

Synonyms

OTX015; OTX-015; OTX 015; MK-8628; MK 8628; MK8628; Birabresib.

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.